molecular formula C8H9NO2 B555899 D-(-)-alpha-Phenylglycine CAS No. 875-74-1

D-(-)-alpha-Phenylglycine

Cat. No. B555899
CAS RN: 875-74-1
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
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Description

“D-(-)-alpha-Phenylglycine” is a type of amino acid. Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body.



Synthesis Analysis

The synthesis of “D-(-)-alpha-Phenylglycine” would involve specific chemical reactions. Unfortunately, I don’t have the specific information on its synthesis process.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. I don’t have the specific details about the molecular structure of “D-(-)-alpha-Phenylglycine”.



Chemical Reactions Analysis

“D-(-)-alpha-Phenylglycine” would participate in chemical reactions, especially those involving protein synthesis. However, the specific reactions it participates in would depend on the conditions and other reactants present.



Physical And Chemical Properties Analysis

The physical and chemical properties of “D-(-)-alpha-Phenylglycine” would include its molecular weight, solubility, melting point, and others. Unfortunately, I don’t have these specific details.


Scientific Research Applications

  • Data Structures and Algorithms : Although not directly related to D-(-)-alpha-Phenylglycine, the concept of ‘D-neighbor equivalence’ has been used in the field of computer science, specifically in data structures and algorithms .

  • Class D Amplifiers : Again, not directly related to D-(-)-alpha-Phenylglycine, but ‘Class D’ amplifiers are a type of audio amplifier that uses digital switching technology to amplify audio signals .

  • Quantum Computing : D-Wave is a company that produces quantum computers, which are capable of solving problems faster than traditional computers .

  • Data Structures and Algorithms : Although not directly related to D-(-)-alpha-Phenylglycine, the concept of ‘D-neighbor equivalence’ has been used in the field of computer science, specifically in data structures and algorithms .

  • Class D Amplifiers : Again, not directly related to D-(-)-alpha-Phenylglycine, but ‘Class D’ amplifiers are a type of audio amplifier that uses digital switching technology to amplify audio signals .

  • Quantum Computing : D-Wave is a company that produces quantum computers, which are capable of solving problems faster than traditional computers .

Safety And Hazards

Like any chemical compound, “D-(-)-alpha-Phenylglycine” could present safety hazards if not handled properly. It’s important to refer to its Safety Data Sheet (SDS) for specific safety information.


Future Directions

The future directions for research on “D-(-)-alpha-Phenylglycine” could involve exploring its potential uses in medicine, biochemistry, and other fields.


properties

IUPAC Name

(2R)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889362
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-alpha-Phenylglycine

CAS RN

875-74-1
Record name (-)-Phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglycine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLGLYCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Triethylamine (8.39 ml) was added to a suspension of DL-N-acetyl-2-cyclohexylglycine (10.00 g) obtained from α-aminophenylacetic acid according to a known method [Collect. Czeck. Chem. Commun., 31: 4563 (1996)] in ethyl acetate (50 ml). Ethyl chlorocarbonate (5.28 ml) was dropwise added to the mixture under ice-cooling. The mixture was stirred under ice-cooling for one hour, added with ethyl acetate (150 ml), and washed successively with water and saturated brine. The ethyl acetate solution was concentrated under reduced pressure to give 9.86 g of the title compound as an oil.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.39 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6 g of L-phenylglycine or L-p-hydroxyphenylglycine were suspended in a mixture of 20 ml of 95% acetic acid and 0.2 ml (0.05 mole per mole of the L-amino acid used) of salicylaldehyde. The suspension was stirred at 100° C. for 2 hours. After the reaction, the mixture was cooled to room temperature, and the crystalline precipitates were collected by filtration and then washed with methanol. DL-phenylglycine or DL-p-hydroxyphenylglycine was thereby obtained. The results are shown in Table 17.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
L-p-hydroxyphenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

751 mg (5.0 mmol) of benzoyl formate (MW: 150.13), 946 mg (15.0 mmol) of ammonium formate (MW: 63.06), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube and subjected to argon-gas replacement. 5 mL of dehydrated methanol was added and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a crystal was collected by filtration, washed with methanol, dried under reduced pressure to give 718 mg of DL-2-phenylglycine (95% yield).
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

These objects are accomplished by a process wherein DL-α-phenylglycine in the form of a benzensulfonate salt is subjected to resolution to give the D-α-phenylglycine salt and the L-α-phenylglycine salt, the D-salt is purified and neutralized to give D-α-phenylglycine (salt free) and the L-salt is subjected to racemization and reused as a raw material in the processing sequence.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-(-)-alpha-Phenylglycine
Reactant of Route 2
D-(-)-alpha-Phenylglycine
Reactant of Route 3
D-(-)-alpha-Phenylglycine
Reactant of Route 4
D-(-)-alpha-Phenylglycine
Reactant of Route 5
D-(-)-alpha-Phenylglycine
Reactant of Route 6
D-(-)-alpha-Phenylglycine

Citations

For This Compound
27
Citations
G Vijayakumari, N Iyandurai, S Muthu, FB Asif… - Spectroscopy …, 2021 - Taylor & Francis
The structural and biological mechanism of a drug material was investigated by spectroscopic techniques and molecular modeling methods. The experimental spectroscopic techniques…
Number of citations: 3 www.tandfonline.com
DM Forjan, V Vinkovic, D Kontrec - Acta Chromatographica, 2006 - Citeseer
A new brush-type HPLC chiral stationary phase (CSP) comprising π-acidic N-(3, 5-dinitrobenzoyl)-D-α-phenylglycine chiral units bound to the quinoxaline units of modified γ-…
Number of citations: 7 citeseerx.ist.psu.edu
DH Nam, YW Ryu, DDY Ryu - Journal of microbiology and …, 2001 - koreascience.kr
It has been known that, in enzymatic synthesis of cephalexin, the conversion yield was reduced by high loading of ampicillin acylase. In order to elucidate this phenomena, pH-…
Number of citations: 4 koreascience.kr
P Xue, XD Song, XR Cao - Chinese Chemical Letters, 2010 - Elsevier
Penicillin G acylase (PGA) was immobilized on the magnetic hydrophilic polymer microspheres with average pore size of 17.1nm, specific surface area of 128.2m 2 /g and saturate …
Number of citations: 10 www.sciencedirect.com
Z Mandić, JJ Herak, M Tomić, B Vranešić… - Croatica Chemica …, 1981 - hrcak.srce.hr
4-Chlorobutyryl group was used as amino protective group for n (-)-alpha-phenylglycine (I). N-Hydroxysuccinimide ester III was prepared in high yield but partly racemic. Reaction of III …
Number of citations: 3 hrcak.srce.hr
DH Nam, DD Ryu - Applied and environmental microbiology, 1979 - Am Soc Microbiol
Some biochemical properties of whole-cell penicillin amidohydrolase from Micrococcus luteus have been studied. This whole-cell enzyme showed its maximal activity at 36 degrees C …
Number of citations: 8 journals.asm.org
YC Park, OH Kim, JY Lim, YC Kim - … and Biotechnology Letters, 1995 - koreascience.kr
Twenty microbial strains producing the acylase were isolated from soil by using Micrococcus luteus ATCC 9341 as an indicator strain, using either D-($\alpha $)-phenylglycine …
Number of citations: 0 koreascience.kr
CK Hyun, JH Choi, JH Kim… - Biotechnology and …, 1993 - Wiley Online Library
… In the presence of PEG, the accumulation rate of D-alpha-phenylglycine (PG), a hydrolysate of PGM, was not reduced in comparison with that observed in the control (Fig. 3). These …
Number of citations: 24 onlinelibrary.wiley.com
YT Liu, SH Lee - Proceedings of the National Science Council …, 1992 - europepmc.org
… Intact cells of Gluconobacter oxydans CCRC 10383 produced cephalexin from 7-amino-3-deacetoxy cephalosporanic acid (7-ADCA) and D-alpha-phenylglycine methylester HC1 (PGM…
Number of citations: 4 europepmc.org
CK Hyun - 1990 - koasas.kaist.ac.kr
… acid (7-ADCA) and D-$\alpha$ -phenylglycine methylester (PGM) using Xanthomonas citri … Based on the experimental results that show the decreasing of D-$\alpha$ -phenylglycine (…
Number of citations: 0 koasas.kaist.ac.kr

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